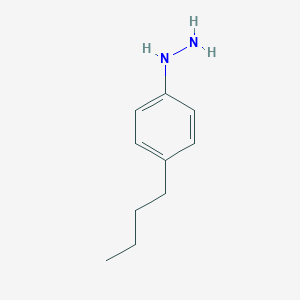

(4-Butylphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQGKLGHIQREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butylphenyl Hydrazine and Its Derivatives

Established Pathways for Arylhydrazine Synthesis

Recent advancements have centered on cross-coupling reactions, which offer a more direct and versatile approach to forming the crucial carbon-nitrogen (C-N) bond in arylhydrazines.

Cross-Coupling Reactions of Aryl Halides with Hydrazine (B178648)

Transition-metal catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylhydrazines from readily available aryl halides and hydrazine.

Palladium-catalyzed reactions represent a significant leap forward in arylhydrazine synthesis. dicp.ac.cnresearchgate.net Research has demonstrated the efficacy of palladium catalysts in coupling hydrazine with a variety of (hetero)aryl chlorides and bromides. dicp.ac.cnresearchgate.netnih.gov These reactions can be performed with catalyst loadings as low as 100 ppm and utilize potassium hydroxide (B78521) as a base. dicp.ac.cnresearchgate.netnih.gov This method is not only efficient but also displays broad functional group tolerance, accommodating ethers, thioethers, esters, alcohols, amines, amides, ketones, nitriles, and other halides. nih.gov

Mechanistic studies have revealed that the reaction proceeds through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride as catalyst resting states. dicp.ac.cnresearchgate.netnih.gov The selectivity for the desired monoarylhydrazine over the diarylhydrazine byproduct is a key aspect of this methodology. dicp.ac.cnresearchgate.net It has been shown that the arylpalladium(II) chloride complex exhibits higher selectivity for the formation of the arylhydrazine compared to the hydroxide complex. dicp.ac.cnresearchgate.netnih.gov The rate-limiting step in this process is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. dicp.ac.cnnih.gov

A specific palladium catalyst system, utilizing a MOP-type ligand and cesium carbonate as the base in 1,4-dioxane, has been shown to be effective for the N-arylation of hydrazides with aryl halides, producing high yields and tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Arylhydrazines

| Catalyst System | Aryl Halide | Base | Key Features | Reference |

|---|---|---|---|---|

| Pd catalyst (as low as 100 ppm) / Josiphos ligand (CyPF-tBu) | (Hetero)aryl chlorides and bromides | KOH | Low catalyst loading, high selectivity for monoarylation, broad functional group tolerance. | dicp.ac.cnresearchgate.netnih.govnih.gov |

Copper-catalyzed methods provide a valuable and often more economical alternative to palladium-based systems for the synthesis of arylhydrazines. researchgate.netresearchgate.net These reactions typically involve the cross-coupling of aryl halides, including electron-rich and electron-deficient aryl iodides and bromides, with hydrazine hydrate (B1144303). researchgate.netresearchgate.net

One effective protocol utilizes copper iodide (CuI) in polyethylene (B3416737) glycol (PEG-400) as the solvent, which is applicable to a range of aryl halides, including sterically hindered substrates, and generally provides good to excellent yields of the corresponding arylhydrazines. researchgate.net Another convenient method employs a copper catalyst with a readily accessible ligand in water, allowing for multigram-scale synthesis without the need for column chromatography to isolate the arylhydrazine hydrochlorides. researchgate.net

Copper-catalyzed N-arylation of hydrazides with aryl iodides has also been reported, using cesium carbonate as the base. nih.govorganic-chemistry.org This method shows interesting regioselectivity depending on the substitution pattern of the aryl iodide. nih.govorganic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Arylhydrazines

| Catalyst System | Aryl Halide | Hydrazine Source | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| CuI | Aryl iodides and bromides | Aqueous hydrazine | PEG-400 | Applicable to a wide range of aryl halides, good to excellent yields. | researchgate.net |

| Copper catalyst / accessible ligand | Aryl bromides | Hydrazine hydrate | Water | Scalable, no column chromatography needed for isolation. | researchgate.net |

Light-promoted, nickel-catalyzed cross-coupling reactions have recently emerged as a powerful and sustainable method for the synthesis of arylhydrazines. organic-chemistry.orgnih.gov These reactions can efficiently couple challenging (hetero)aryl chlorides with hydrazides without the need for an external photosensitizer. organic-chemistry.orgnih.gov

A notable system employs a Ni(II)-bipyridine complex as the catalyst in the presence of an amine base, irradiated with purple LED light. organic-chemistry.org This photochemical method demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of complex molecules. organic-chemistry.orgnih.gov Continuous flow photochemical protocols have also been developed, utilizing nickel/photoredox catalysis to couple tert-butyl carbazate (B1233558) with aryl halides, achieving high selectivity and short reaction times. nih.gov

Table 3: Photochemical Synthesis of Arylhydrazines

| Catalyst System | Aryl Halide | Hydrazine Source | Key Features | Reference |

|---|---|---|---|---|

| Ni(II)-bipyridine complex | (Hetero)aryl chlorides | Hydrazides | No external photosensitizer, excellent functional group tolerance, sustainable. | organic-chemistry.orgnih.gov |

Alternative and Developing Synthetic Routes

While cross-coupling reactions are at the forefront of modern arylhydrazine synthesis, other methods continue to be explored and refined.

The reduction of nitroarenes is a fundamental transformation in organic synthesis. The use of hydrazine hydrate in combination with a catalyst, such as Raney nickel or iron(III) oxide (Fe₂O₃), provides a method for the reduction of nitro compounds. researchgate.netresearchgate.net While not a direct synthesis of (4-butylphenyl)hydrazine from an aryl halide, this type of reduction is a key step in classical synthetic pathways that start from nitroaromatics. For instance, a nitro-substituted butylbenzene (B1677000) could potentially be reduced to the corresponding aniline, which can then be converted to the hydrazine derivative.

Reductive Alkylation of Hydrazine Derivatives

Reductive alkylation represents a powerful and direct method for the synthesis of N-alkylhydrazine derivatives. thieme-connect.comorganic-chemistry.org This one-pot approach typically involves the reaction of a hydrazine derivative with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. thieme-connect.com This strategy avoids the need to isolate the often-unstable hydrazone and can be adapted for the synthesis of both N-monoalkyl and N,N-dialkyl hydrazines by carefully selecting the substrates and controlling the stoichiometry of the reagents. thieme-connect.comorganic-chemistry.org

A notable advancement in this area is the use of α-picoline-borane (α-PicBH₃) as a stable, non-toxic, and efficient reducing agent. thieme-connect.comorganic-chemistry.org This reagent has proven effective for the reductive alkylation of various hydrazine derivatives, including acylhydrazines and N-aminoazacycles. organic-chemistry.orgthieme-connect.com The reactions are typically conducted in a protic solvent system, such as methanol-acetic acid, and can be accelerated by the addition of an acid catalyst like hydrochloric acid, especially for less reactive aromatic aldehydes. thieme-connect.com The ability to perform this reaction in a one-pot manner without isolating intermediates makes it highly suitable for industrial-scale preparations. thieme-connect.com

Enzymatic approaches have also been developed for reductive hydrazinations. d-nb.info Using an engineered imine reductase (IRED) from Myxococcus stipitatus, various carbonyls and dicarbonyls can react with simple hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines under mild, one-pot conditions. d-nb.info

Table 1: Examples of Reductive Alkylation of Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent | Product | Yield | Ref |

|---|---|---|---|---|---|

| tert-Butoxycarbonylhydrazide | Benzaldehyde derivative 16 | α-PicBH₃ | Compound 17 | 76% | thieme-connect.com |

| Morpholin-4-amine | Various aldehydes | α-PicBH₃ | N-(Dialkylamino)azacycles | Good to Moderate | thieme-connect.com |

Synthesis of Specific this compound and Related Analogs

A common and well-documented method for the synthesis of (4-tert-butylphenyl)hydrazine (B1362237) hydrochloride begins with 4-tert-butylaniline (B146146). ttuhsc.eduprepchem.com The synthesis proceeds via a two-step sequence involving diazotization followed by reduction.

In the first step, 4-tert-butylaniline is treated with an ice-cold aqueous solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as a mixture of acetic acid and concentrated hydrochloric acid (HCl). ttuhsc.edu This reaction, carried out at low temperatures (below -10 °C) converts the primary aromatic amine into a diazonium salt. ttuhsc.edu

The resulting diazonium salt is then immediately reduced to the corresponding hydrazine derivative. A common reducing agent for this transformation is stannous chloride dihydrate (SnCl₂·2H₂O) dissolved in concentrated HCl. ttuhsc.edu The diazonium salt solution is added to the cold stannous chloride solution under a nitrogen atmosphere to yield (4-tert-butylphenyl)hydrazine, which is isolated as its hydrochloride salt. ttuhsc.edu This procedure is a standard laboratory method for preparing arylhydrazines from anilines. ttuhsc.edu

Table 2: Synthesis of (4-tert-Butylphenyl)hydrazine Hydrochloride

| Starting Material | Reagents | Intermediate | Product | Ref |

|---|

Continuous flow chemistry has emerged as a safe, efficient, and scalable technology for the synthesis of arylhydrazines. rsc.orgorganic-chemistry.org These methods offer significant advantages over traditional batch processes, including enhanced safety when handling unstable intermediates like diazonium salts, improved heat and mass transfer, and better reaction control. rsc.orgorganic-chemistry.org

One prominent application is the nickel/iridium-photocatalyzed dual C–N cross-coupling of aryl halides with hydrazine nucleophiles, such as tert-butyl carbazate. thieme-connect.com This reaction has been successfully translated to a continuous-flow setting, allowing for the efficient synthesis of protected arylhydrazines from readily available aryl bromides and chlorides. thieme-connect.comresearchgate.net The screening and optimization of reaction conditions are often performed in flow, which can significantly accelerate process development. rsc.orgresearchgate.net Flow reactors, such as the Corning Advanced-Flow Lab Photo Reactor, provide high light flux and precise temperature control, which are crucial for photoredox catalysis. thieme-connect.com Even though the coupling may produce regioisomers, subsequent deprotection of the Boc group can lead to the same desired hydrazine hydrochloride salt. thieme-connect.com

This flow-based approach has proven robust, enabling scale-up while mitigating issues like catalyst precipitation that can occur in batch reactions. rsc.orgresearchgate.net The technology is particularly effective for coupling electron-deficient aryl halides. thieme-connect.com

The synthesis of (4-(tert-butyl)benzyl)hydrazine derivatives involves the introduction of a hydrazine moiety to the benzylic position of a tert-butylbenzene (B1681246) scaffold. These compounds are structurally distinct from (4-tert-butylphenyl)hydrazine, as the hydrazine group is attached to a methylene (B1212753) (-CH₂-) linker rather than directly to the aromatic ring.

One synthetic route involves the condensation of 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes. nih.gov The initial 4-(tert-butyl)benzohydrazide can be prepared in two steps from 4-(tert-butyl)benzoic acid: first, esterification with methanol (B129727) in the presence of sulfuric acid, followed by reaction with hydrazine hydrate. nih.gov The subsequent condensation with an aldehyde yields N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov

Another approach is the direct amination of benzylic C(sp³)–H bonds. A novel method utilizes a Cu₂O/Phen catalytic system to facilitate the reaction of alkylarenes, such as those containing a tert-butyl group, with dialkyl azodicarboxylates. rsc.org This reaction directly forms N-substituted hydrazides from the corresponding alkylarene, providing a streamlined route to benzyl (B1604629) hydrazine derivatives. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-tert-Butylphenyl)hydrazine |

| (4-tert-Butylphenyl)hydrazine hydrochloride |

| (4-(Tert-butyl)benzyl)hydrazine |

| 4-tert-Butylaniline |

| α-Picoline-borane |

| Acetic acid |

| Hydrochloric acid |

| tert-Butoxycarbonylhydrazide |

| Benzaldehyde |

| Morpholin-4-amine |

| Sodium nitrite |

| Stannous chloride dihydrate |

| 4-tert-Butylbenzenediazonium chloride |

| tert-Butyl carbazate |

| 4-(tert-Butyl)benzoic acid |

| 4-(tert-Butyl)benzohydrazide |

| Methanol |

| Sulfuric acid |

| Hydrazine hydrate |

| N'-Benzylidene-4-(tert-butyl)benzohydrazide |

| Copper(I) oxide (Cu₂O) |

| Phenanthroline (Phen) |

Mechanistic Investigations of Reactions Involving 4 Butylphenyl Hydrazine

Proposed Mechanisms for Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (4-Butylphenyl)hydrazine can participate in such reactions, and the mechanisms are often intricate, involving various catalytic species and intermediates.

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis. In the context of reactions involving hydrazine (B178648) derivatives, palladium complexes play a pivotal role in facilitating the formation of new chemical bonds. The N-arylation of hydrazines, for instance, is a key process for which palladium catalysis is highly effective.

The generally accepted mechanism for palladium-catalyzed N-arylation of hydrazines involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This step forms an arylpalladium(II) halide intermediate. Subsequent coordination of the hydrazine to this complex, followed by deprotonation by a base, leads to the formation of a palladium-hydrazido complex. The final step is a reductive elimination from this complex, which yields the N-arylhydrazine product and regenerates the active palladium(0) catalyst.

The choice of ligand is critical in these reactions as it influences the stability and reactivity of the palladium catalyst. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as Xantphos and X-Phos, have been found to be particularly effective in promoting the N-arylation of hydrazines with aryl chlorides wikipedia.org. These ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For the coupling of N,N-dialkylhydrazines with aryl bromides, catalyst systems derived from Pd₂(dba)₃ with ligands like Xantphos or X-Phos have been successfully employed wikipedia.org.

Mechanistic studies have identified two potential catalyst resting states in the Pd-catalyzed C-N coupling of hydrazine with aryl halides: an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride orgsyn.org. These two species are part of interconnected catalytic cycles. The arylpalladium(II) chloride complex is considered the major contributor to the formation of the arylhydrazine product due to its higher selectivity compared to the hydroxide complex orgsyn.org.

| Catalyst/Precatalyst | Ligand | Reactant Types | Key Mechanistic Feature |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos, X-Phos | N,N-dialkylhydrazines and aryl bromides | Facilitates oxidative addition and reductive elimination. |

| Palladium(0) complexes | Bulky phosphines | Hydrazines and aryl chlorides | Stabilizes the catalyst and promotes C-N bond formation. |

While palladium-catalyzed mechanisms are prevalent, alternative pathways involving aryl radicals and diazonium salts have also been proposed. Aryl diazonium salts, which can be synthesized from the corresponding anilines, are known to be effective arylating agents in cross-coupling reactions researchgate.net. The reduction of aryl diazonium salts is a common method for the preparation of arylhydrazines nih.govresearchgate.net.

In some instances, the reaction of an arylhydrazine can proceed through the formation of an aryl radical. For example, the generation of aryl radicals from arylhydrazines can be achieved using a catalytic amount of iodine in the presence of air rsc.org. This process involves the oxidation of the arylhydrazine to a diazenyl intermediate, which then loses a molecule of nitrogen to form the aryl radical.

Furthermore, the oxidation of phenylhydrazine (B124118) has been shown to be an autocatalytic process where benzenediazonium (B1195382) ion acts as an intermediate that accelerates the reaction researchgate.net. This intermediate reacts with phenylhydrazine to generate a highly reactive species, potentially a phenyldiazene, which propagates the reaction chain researchgate.net. This suggests that under certain oxidative conditions, reactions of this compound could also involve the formation of the corresponding diazonium salt as a key intermediate.

| Intermediate | Precursor | Reaction Type | Significance |

|---|---|---|---|

| Aryl radical | Arylhydrazine | Iodine-catalyzed oxidation | Alternative pathway for arylation reactions. |

| Aryl diazonium salt | Arylhydrazine | Oxidative conditions | Can act as an autocatalyst and an arylating agent. |

Kinetic studies are essential for elucidating the rate-determining step of a reaction and optimizing its efficiency. For the palladium-catalyzed C-N coupling of hydrazine with aryl halides, kinetic investigations have revealed that the crucial, rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex orgsyn.org. This step leads to the formation of an arylpalladium(II) hydrazido complex, which then undergoes reductive elimination to yield the final product orgsyn.org.

Mechanistic Aspects of Heterocycle Formation

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. This acid-catalyzed reaction proceeds through a well-established mechanism.

The first step of the Fischer indole synthesis is the condensation of this compound with an aldehyde or ketone to form a (4-butylphenyl)hydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This is followed by a protonation step and a crucial nih.govnih.gov-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a new C-C bond rsc.orggoogle.combeilstein-journals.org. The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia (B1221849) to afford the aromatic indole ring google.comnih.gov. The driving force for the final step is the formation of the stable, aromatic indole system google.com.

The choice of acid catalyst, which can be a Brønsted or Lewis acid, is important for the success of the reaction google.com. Common catalysts include hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride google.com.

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Condensation | Formation of a phenylhydrazone. |

| 2 | Tautomerization and Protonation | Formation of the enamine tautomer and its protonation. |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | N-N bond cleavage and C-C bond formation. |

| 4 | Cyclization and Aromatization | Formation of the indole ring with elimination of ammonia. |

Acid-Catalyzed Disproportionation Pathways

Arylhydrazines can undergo decomposition in the presence of acid. This decomposition can be considered a form of disproportionation. It has been noted that the decomposition of phenylhydrazine is catalyzed by the presence of its hydrochloride salt, indicating an acid-catalyzed pathway. When heated, particularly above 100°C in the presence of its hydrochloride, phenylhydrazine can decompose. While the exact products of the disproportionation of this compound under acidic conditions are not extensively detailed in the literature, by analogy with other arylhydrazines, it is plausible that it could lead to the formation of (4-butyl)aniline and other nitrogen-containing compounds.

Electrocatalytic Reaction Mechanisms

The electrocatalytic oxidation of phenylhydrazine has been studied on various electrode materials. While specific studies on this compound are limited, the mechanism for phenylhydrazine provides a valuable model. The electrooxidation of phenylhydrazine is an irreversible process that is dependent on the pH of the solution and the nature of the electrode surface.

Studies on nanostructured Co-Mo alloy electrodes have shown that these materials exhibit high catalytic activity for phenylhydrazine oxidation in an alkaline medium. The mechanism likely involves the adsorption of the phenylhydrazine molecule onto the electrode surface, followed by a series of electron and proton transfer steps. The oxidation process can lead to the formation of various products, including phenyldiazene, which can further react or decompose. The specific reaction pathway and products can be influenced by the applied potential and the composition of the electrode material.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (4-butylphenyl)hydrazine, providing detailed information about the hydrogen, carbon, and, in derivatives, fluorine atomic environments.

The ¹H NMR spectrum provides a map of the proton environments within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the butyl chain, the aromatic ring, and the hydrazine (B178648) functional group.

The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Based on data from analogous compounds like (4-bromophenyl)hydrazine (B1265515) hydrochloride, the protons ortho to the hydrazine group (H-2, H-6) are expected to resonate at approximately δ 6.93 ppm, while the protons meta to the hydrazine group (H-3, H-5) would appear slightly downfield at around δ 7.46 ppm ichemical.com. The hydrazine moiety itself gives rise to broad singlet signals for the -NH and -NH₂ protons, which can appear over a wide range, often between δ 8.0 and δ 10.5 ppm, and are subject to exchange with deuterated solvents ichemical.com.

The butyl group protons exhibit characteristic multiplets:

A triplet at approximately δ 0.9 ppm for the terminal methyl (-CH₃) group.

A sextet around δ 1.3 ppm for the second methylene (B1212753) (-CH₂-) group.

A quintet near δ 1.6 ppm for the third methylene (-CH₂-) group.

A triplet around δ 2.5-2.6 ppm for the methylene group directly attached to the aromatic ring (-CH₂-Ar).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NHNH₂ | ~8.0 - 10.5 | Broad Singlet |

| Aromatic H-3, H-5 | ~7.4 | Doublet |

| Aromatic H-2, H-6 | ~6.9 | Doublet |

| -CH₂-Ar | ~2.55 | Triplet |

| -CH₂-CH₂-Ar | ~1.58 | Quintet |

| -CH₃-CH₂- | ~1.35 | Sextet |

| -CH₃ | ~0.92 | Triplet |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, six distinct signals are expected for the aromatic carbons and four for the aliphatic butyl chain.

Analysis of related structures like (4-methoxyphenyl)hydrazine (B1593770) and 4-butylaniline (B89568) allows for a reliable prediction of the chemical shifts rsc.orgnih.govnih.gov. The carbon atom attached to the hydrazine group (C-1) is significantly deshielded and would appear around δ 145-150 ppm. The carbon bearing the butyl group (C-4) is also deshielded, resonating near δ 135-140 ppm. The remaining aromatic carbons (C-2, C-6, and C-3, C-5) would have shifts in the typical aromatic region of δ 113-130 ppm. The signals for the butyl chain carbons appear in the aliphatic region of the spectrum (δ 14-35 ppm).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1 (-NHNH₂) | ~148.0 |

| Aromatic C-4 (-Butyl) | ~138.0 |

| Aromatic C-3, C-5 | ~129.5 |

| Aromatic C-2, C-6 | ~114.0 |

| -CH₂-Ar | ~34.5 |

| -CH₂-CH₂-Ar | ~33.8 |

| -CH₃-CH₂- | ~22.3 |

| -CH₃ | ~13.9 |

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. For fluorinated derivatives of this compound, this technique provides unambiguous evidence for the presence and electronic environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a very wide range.

In a compound such as a fluorinated pyrazole (B372694) derivative of (4-fluorophenyl)hydrazine, the fluorine atom attached to the aromatic ring typically exhibits a signal in the range of δ -114 to -117 ppm rsc.org. The precise chemical shift provides insight into the electronic effects of the surrounding substituents. For instance, in 1,2-bis(4-fluorophenyl)hydrazine, the fluorine signal appears at approximately δ -124.9 ppm, reflecting the specific electronic environment in that dimeric structure mpg.de.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the hydrazine group, the C-H bonds of the aromatic ring and alkyl chain, and the C=C bonds of the benzene ring.

Based on spectra of phenylhydrazine (B124118) and its hydrochloride salt, the key vibrational frequencies are predicted as follows nist.govchemicalbook.comchemicalbook.com:

N-H Stretching: The hydrazine group typically shows one or two sharp or broad bands in the region of 3200-3400 cm⁻¹. Phenylhydrazine itself shows a characteristic N-H stretch at 3332 cm⁻¹ researchgate.net.

Aromatic C-H Stretching: A sharp band just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) is indicative of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the butyl group.

N-H Bending: A medium to strong absorption band is expected around 1600-1630 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

Aromatic C=C Bending: Several medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

C-N Stretching: This vibration typically appears as a medium band in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp |

| N-H Bend | 1600 - 1630 | Medium-Strong |

| Aromatic C=C Bend | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. Phenylhydrazines exhibit strong UV absorption due to π → π* transitions within the substituted benzene ring. The hydrazine group acts as an auxochrome, modifying the absorption maxima (λmax) and molar absorptivity of the benzene chromophore.

The UV spectrum of phenylhydrazine in alcohol shows two main absorption bands: a strong band around 241 nm and a weaker, broader band at approximately 283 nm nih.gov. For this compound, a slight bathochromic (red) shift is expected due to the electron-donating alkyl substituent. The primary absorption band is therefore predicted to be in the range of 245-250 nm, with the secondary band appearing around 285-290 nm. These absorptions correspond to the π → π* electronic transitions of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

The calculated monoisotopic mass of the neutral molecule is 164.1313. Therefore, the protonated molecular ion [M+H]⁺ would be observed at m/z 165.1386 in an HRMS spectrum. Analysis of related compounds shows that a common fragmentation pattern for phenylhydrazines involves the cleavage of the N-N bond, which would lead to characteristic fragment ions nih.govmassbank.eunist.gov. The base peak in the mass spectrum of phenylhydrazine itself is the molecular ion (m/z 108) nih.gov.

X-ray Diffraction Analysis for Solid-State Molecular Structure

A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound and its common salt, this compound hydrochloride. Despite extensive investigation, no published studies presenting the crystal structure of either of these compounds were identified.

Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for this compound or its hydrochloride salt, are not available in the public domain at this time. The elucidation of its solid-state structure awaits future crystallographic studies. Such research would be invaluable for understanding the molecule's conformational preferences and the nature of the intermolecular forces, such as hydrogen bonding, that dictate its crystal lattice.

Theoretical and Computational Studies on 4 Butylphenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is frequently used to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. For (4-butylphenyl)hydrazine and its derivatives, DFT calculations can elucidate fundamental aspects of their chemical nature.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has multiple rotatable bonds (within the butyl group and around the C-N and N-N linkages), this process is extended to a conformational analysis to identify various stable conformers and the energy barriers between them.

Researchers typically employ DFT methods such as the B3LYP functional with basis sets like 6-31G(d,p) or larger to perform these calculations. nih.govnih.gov The process involves starting with an initial guess of the molecular geometry and iteratively adjusting atomic positions to minimize the total electronic energy.

For this compound, key conformational features include:

Torsion of the Hydrazine (B178648) Group: The dihedral angle involving the phenyl ring, the attached nitrogen, the second nitrogen, and its lone pair defines the orientation of the -NH2 group.

Butyl Chain Conformation: The n-butyl group can adopt various conformations (e.g., anti, gauche) due to rotation around its C-C single bonds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com

A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are a standard method for computing these orbital energies. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine moiety, while the LUMO would be distributed over the aromatic system. The electron-donating butyl group is expected to raise the HOMO energy level compared to unsubstituted phenylhydrazine (B124118), thereby slightly reducing the HOMO-LUMO gap.

Table 1: Illustrative Frontier Orbital Energies for Aromatic Hydrazine Derivatives Note: These are typical values for similar compounds calculated via DFT/B3LYP and serve for illustrative purposes.

| Parameter | Energy (eV) | Significance |

| HOMO Energy (EHOMO) | -5.5 to -6.5 | Electron donating ability |

| LUMO Energy (ELUMO) | -1.0 to -2.0 | Electron accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

The distribution of electron density within a molecule determines its electrostatic properties and how it interacts with other molecules. DFT calculations can be used to compute atomic charges and generate Molecular Electrostatic Potential (MEP) maps.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, providing a quantitative picture of charge distribution. In this compound, the nitrogen atoms of the hydrazine group are expected to carry a significant negative partial charge due to their high electronegativity and lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.neticm.edu.pl

Negative Potential Regions (Red/Yellow): These are associated with lone pairs of electrons and are sites for electrophilic attack. For this compound, the most negative regions would be centered on the nitrogen atoms.

Positive Potential Regions (Blue): These are typically found around hydrogen atoms, particularly the acidic protons of the hydrazine group (-NH-NH2), making them susceptible to nucleophilic attack or hydrogen bonding. researchgate.net

Neutral Regions (Green): The butyl chain and parts of the phenyl ring would exhibit a relatively neutral potential.

These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes and their corresponding frequencies can be obtained. purdue.edu

This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description of Motion |

| N-H Stretching | 3200 - 3400 | Symmetric and asymmetric stretching of N-H bonds in the hydrazine group. |

| C-H Aromatic Stretching | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| C-H Aliphatic Stretching | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the butyl group. |

| C=C Aromatic Stretching | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

| N-H Bending | 1550 - 1650 | Scissoring and bending motions of the -NH2 group. |

| C-N Stretching | 1250 - 1350 | Stretching of the bond connecting the phenyl ring to the hydrazine nitrogen. |

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Using DFT and principles of Transition State Theory (TST), researchers can map the entire potential energy surface of a reaction, from reactants to products. wikipedia.orgresearchgate.net This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. youtube.com

For reactions involving this compound, such as its synthesis, oxidation, or decomposition, computational studies can provide:

Activation Energies (Ea): Calculating the energy barrier that must be overcome for the reaction to proceed. This is determined by the energy difference between the reactants and the transition state.

Reaction Energetics: Determining whether a reaction is exothermic or endothermic by comparing the energies of reactants and products.

Studies on the decomposition of hydrazine (N2H4) have shown that computational methods can effectively model bond-breaking processes (N-N and N-H cleavage) and predict the resulting products. rsc.orgresearchgate.netresearchgate.net A similar approach applied to this compound would allow for a detailed understanding of its thermal stability and reactivity patterns.

Molecular Docking and Binding Interaction Analysis (as a computational technique)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery and molecular biology for understanding and predicting protein-ligand interactions.

The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound derivative) and the protein receptor.

Docking Simulation: An algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is predicted to be the most favorable binding mode. mdpi.com

Interaction Analysis: The best-scoring pose is analyzed to identify the specific intermolecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. nih.govmdpi.com

For this compound derivatives, molecular docking could be used to screen their potential as inhibitors for a specific enzyme target. The analysis would reveal which amino acid residues in the protein's active site interact with the phenyl ring, the hydrazine group, and the butyl chain, providing a rational basis for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

QSAR studies have been conducted on broader classes of compounds containing the phenylhydrazine moiety, exploring activities such as antifungal and antitumor properties. nih.govnih.gov For instance, research on phenylhydrazine-substituted tetronic acid derivatives has resulted in the development of predictive 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to guide the synthesis of more potent antifungal agents. nih.gov In one such study, models with good predictive ability were generated, with cross-validated q² values of 0.565 for CoMFA and 0.823 for CoMSIA, and conventional r² values of 0.983 and 0.945, respectively. nih.gov

Similarly, QSAR investigations on benzylidene hydrazine benzamide (B126) derivatives have been performed to predict their anticancer activity. researchgate.netjppres.com These studies establish mathematical models correlating molecular descriptors (e.g., Log S, molar refractivity) with biological activity (e.g., pIC50) to inform the design of new chemical structures. researchgate.netjppres.com

However, these examples relate to larger molecular structures where the phenylhydrazine core is just one component. The specific influence of the 4-butyl substituent on the phenyl ring of hydrazine within a dedicated QSAR framework has not been explicitly detailed in the available literature. Therefore, no specific data tables or detailed research findings on QSAR modeling for the chemical space exploration of this compound and its immediate derivatives can be presented.

Applications of 4 Butylphenyl Hydrazine in Advanced Organic Synthesis

Building Blocks for Complex Nitrogen-Containing Heterocycles

The hydrazine (B178648) functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. (4-Butylphenyl)hydrazine serves as a versatile precursor for several important classes of heterocycles, including indoles, pyrazoles, pyridazines, and other fused ring systems.

One of the most classic applications of arylhydrazines is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a ias.ac.inias.ac.in-sigmatropic rearrangement to form the indole ring. While specific examples detailing this compound in the literature are less common than for the parent phenylhydrazine (B124118), the established mechanism robustly supports its use to produce 5-butyl-substituted indoles. These products are of interest due to the increased lipophilicity conferred by the butyl group, which can be advantageous in medicinal chemistry.

In the realm of five-membered heterocycles, (4-tert-butylphenyl)hydrazine (B1362237), a close structural isomer, has been effectively used in the synthesis of pyrazoles . For instance, the condensation of α,β-ethylenic ketones with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and an ionic liquid catalyst leads to the formation of 1,3,5-trisubstituted pyrazoles after in situ oxidation of the intermediate pyrazoline. This methodology provides a pathway to pyrazole (B372694) derivatives bearing a 4-butylphenyl substituent at the N1 position.

The synthesis of pyridazines and their fused analogs also utilizes hydrazine derivatives. Generally, this involves the reaction of a hydrazine with a 1,4-dicarbonyl compound. The resulting dihydropyridazine (B8628806) can then be oxidized to the aromatic pyridazine (B1198779). This fundamental reaction principle allows for the incorporation of the (4-butylphenyl)amino moiety into the pyridazine core, opening avenues to novel compounds with potential biological activities.

Furthermore, the reactivity of the hydrazine group enables its participation in the construction of other heterocyclic systems like triazoles and tetrazoles . Although specific documented syntheses using this compound for these heterocycles are not extensively reported, the general synthetic routes, such as the reaction of hydrazines with compounds containing adjacent nitrogen atoms or participation in multicomponent reactions like the Ugi tetrazole reaction, suggest its potential as a valuable synthon.

Reagents in C-C and C-X Bond Formation (X = N, S, Se, P)

Beyond its role in heterocycle synthesis, this compound and its derivatives are valuable reagents in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Arylhydrazines have gained attention as versatile partners in various cross-coupling reactions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. While typically employing amines and aryl halides, variations of this reaction can utilize hydrazine derivatives. For instance, the palladium-catalyzed coupling of aryl chlorides with hydrazine hydrate (B1144303) has been demonstrated to produce aryl hydrazines. A competitive reaction between hydrazine and 4-methylphenyl hydrazine with 1-tBu-4-chlorobenzene showed the formation of both the corresponding aryl hydrazine and a diaryl hydrazine, illustrating the utility of this methodology for creating C-N bonds with substituted aryl halides. This suggests that this compound could be synthesized via this route or potentially act as a coupling partner itself under modified conditions.

Arylhydrazines can also serve as arylating agents in C-C bond formation. Under oxidative conditions, they can generate aryl radicals, which can then participate in reactions such as Heck-type couplings and conjugate additions. This reactivity provides an alternative to traditional organometallic reagents in certain synthetic contexts.

The formation of C-S bonds using hydrazine derivatives has also been explored. While direct coupling of this compound to form thioethers is not extensively documented, sulfonyl hydrazides are known to be effective precursors for the generation of sulfonyl radicals in electrosynthesis, which then participate in C-S bond formation. This suggests a potential synthetic pathway where this compound could be first converted to the corresponding sulfonyl hydrazide.

The synthesis of organophosphorus and organoselenium compounds from hydrazines is a more specialized area. Generally, the formation of C-P and C-Se bonds involves reactions with electrophilic phosphorus or selenium reagents. The nucleophilic nature of the hydrazine nitrogen atoms allows for initial bond formation, which can be followed by rearrangements or further transformations to establish the desired carbon-heteroatom linkage. However, specific applications of this compound in these reactions are not yet widely reported in the literature.

Precursors for Specialized Organic Functional Materials

The incorporation of the this compound moiety into larger molecular structures can impart desirable properties for applications in materials science. The butyl group enhances solubility in organic solvents and can influence the solid-state packing and morphology of the resulting materials.

Hydrazide-based molecules have been shown to exhibit liquid crystalline properties. The combination of a rigid aromatic core containing the hydrazide unit and flexible alkoxy chains can lead to the formation of columnar mesophases. These materials self-assemble into ordered structures, a key characteristic for applications in displays and sensors. The (4-butylphenyl) group could be incorporated into such designs to tune the liquid crystalline behavior.

In the field of organic dyes , hydrazine derivatives can be used as synthetic intermediates or as part of the final chromophore structure. For example, hydrazine-appended BODIPY (boron-dipyrromethene) dyes have been synthesized. These molecules are of interest for their fluorescent properties and redox capabilities, making them suitable for use as sensors and in imaging applications.

While direct polymerization of this compound is not a common application, it can be used to synthesize monomers that are subsequently polymerized. The heterocyclic compounds derived from it, such as indoles and pyrazoles, are known building blocks for conductive polymers and materials for Organic Light-Emitting Diodes (OLEDs) . The butyl group can improve the processability of these materials, which is crucial for device fabrication. Pyrazoline derivatives, for instance, have been investigated as charge transport materials in organic electronic devices due to their redox behavior and luminescent properties.

Catalytic Applications in Electrosynthesis

The electrochemical behavior of hydrazine and its derivatives has been studied primarily in the context of their oxidation for analytical detection or in fuel cells. The electrochemical oxidation of phenylhydrazines at platinum or glassy carbon electrodes typically involves a two-electron transfer process, leading to the formation of a diazene (B1210634) intermediate.

While the direct catalytic application of this compound in electrosynthesis is not a well-established field, there are related areas that suggest potential. For instance, chemically modified electrodes are widely used to catalyze electrochemical reactions. It is conceivable that this compound or its derivatives could be immobilized on an electrode surface to mediate specific synthetic transformations. For example, modified electrodes have been used for the electrocatalytic oxidation of hydrazine, where the modifier facilitates the electron transfer process at a lower overpotential.

Another related area is the use of sulfonyl hydrazides in electrosynthesis. These compounds, which can be derived from the corresponding hydrazines, are precursors to sulfonyl radicals under electrochemical conditions. These radicals can then engage in a variety of synthetic transformations, including the formation of C-S and C-C bonds. This represents an indirect catalytic cycle where the hydrazine derivative is consumed to generate the reactive species.

The development of this compound as a true catalyst in electrosynthesis would likely involve its incorporation into a redox-active system, such as a metal complex or a polymer film on an electrode, where it could facilitate electron transfer to or from a substrate in a regenerative cycle. Research in this area is still emerging, but the rich electrochemistry of hydrazine compounds suggests a fertile ground for future investigation.

Q & A

Q. What are the thermophysical properties of liquid hydrazine derivatives under extreme conditions?

- Methodological Answer : High-pressure studies (1–100 bar) measure density, viscosity, and thermal conductivity via viscometers and laser flash analysis. Data inform rocket engine designs, with hydrazine’s boiling point (113.5°C) critical for monopropellant stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.